6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule belonging to the tetrahydrothieno[2,3-c]pyridine class. Its structure features a bicyclic thiophene-pyridine core with key substituents:
- A 4-(phenylsulfonyl)butanamido side chain, which may influence target binding and solubility.
- A carboxamide group at position 3, common in bioactive molecules for hydrogen-bonding interactions.
Properties
IUPAC Name |
6-acetyl-2-[4-(benzenesulfonyl)butanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-13(24)23-10-9-15-16(12-23)29-20(18(15)19(21)26)22-17(25)8-5-11-30(27,28)14-6-3-2-4-7-14/h2-4,6-7H,5,8-12H2,1H3,(H2,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVMMHOKHMXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyridine precursor.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylsulfonylbutanamido Group: This step involves the formation of an amide bond between the thienopyridine core and the phenylsulfonylbutanamido moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Observations :
- Antitubulin Activity: The trimethoxyphenylamino analog () demonstrates potent antitubulin activity, suggesting that acetyl and aromatic amine groups are critical for microtubule disruption .
- TNF-α Inhibition: Ureido-substituted derivatives () show nanomolar activity, highlighting the role of hydrogen-bonding groups (e.g., ureido) in cytokine suppression .
- Antibacterial Properties : Tosyl-substituted analogs () exhibit moderate antibacterial effects, though the phenylsulfonyl group in the target compound may alter selectivity due to bulkier sulfonamide topology .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the thieno[2,3-c]pyridine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[2,3-c]pyridine core.
- An acetyl group at the 6-position.
- A phenylsulfonyl group attached to a butanamido moiety.
This unique arrangement contributes to its biological properties and interaction with various biological targets.
Anticancer Activity
Recent studies have shown that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values: The compound demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent cytotoxicity.
- Mechanism of Action: The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that it may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Insights:
- Inhibition of NF-kB Pathway: The compound's ability to inhibit the NF-kB signaling pathway is a critical mechanism behind its anti-inflammatory effects. This pathway is pivotal in regulating immune responses and inflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.
| Parameter | Value |
|---|---|
| Solubility | Moderate in aqueous media |
| Bioavailability | To be determined |
| Metabolism | Hepatic (CYP450 involvement) |
| Half-life | Short (specific data pending) |
Case Studies
-
Study on MCF-7 Cells:
- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
- Conclusion: The compound shows promise as a potential therapeutic agent in breast cancer treatment.
-
Inflammation Model in Rats:
- Objective: To assess anti-inflammatory effects in vivo.
- Results: Administration of the compound led to a marked decrease in paw edema in a carrageenan-induced inflammation model.
- Conclusion: Supports further investigation into its use for inflammatory diseases.
Q & A
Q. What are the key synthetic pathways for 6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation, acetylation, and cyclization. For example, analogous compounds require controlled temperatures (e.g., 0–60°C), solvents like dichloromethane or DMF, and catalysts such as triethylamine to enhance selectivity . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst use : Triethylamine minimizes side reactions during sulfonylation .
- Temperature control : Gradual heating (e.g., 40–50°C) ensures proper cyclization without decomposition .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization relies on:
- Spectroscopic methods : -NMR and -NMR to verify substituent positions and acetyl group integration .
- Chromatography : HPLC or LC-MS to assess purity (>95% recommended) .
- Crystallography : Single-crystal X-ray diffraction (as seen in analogous thienopyridine derivatives) resolves stereochemical ambiguities .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 7.4). Poor solubility may require co-solvents like PEG-400 .
- Stability : Conduct accelerated degradation studies under UV light and varying pH to identify optimal storage conditions (e.g., -20°C in inert atmospheres) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Dose-response standardization : Use IC/EC curves across multiple cell lines (e.g., HEK-293 for cytotoxicity, MCF-7 for anticancer activity) .
- Structural analogs : Compare with derivatives (e.g., 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide) to isolate functional group contributions .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm mechanism of action .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Modify substituents (e.g., phenylsulfonyl vs. methoxyphenyl groups) to assess impact on binding affinity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinase domains .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide) using QSAR models .
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial assays or NIH standards for cytotoxicity .
- Batch consistency : Validate synthetic batches via NMR and LC-MS to ensure purity (>98%) .
- Inter-lab collaboration : Share compound aliquots and protocols to minimize variability .
Q. What advanced techniques are suitable for elucidating metabolic pathways and degradation products?
- Metabolite profiling : Use LC-HRMS with hepatocyte microsomes to identify phase I/II metabolites .
- Isotopic labeling : -labeled acetyl groups track degradation in environmental studies .
- Stability-indicating assays : Develop HPLC methods to quantify degradation products under stress conditions (e.g., oxidative, thermal) .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in Acta Crystallographica Section E for analogous thienopyridines .
- Biological assay design : Follow CLP electives and CHEM/IBiS 416 guidelines for chemical biology methods .
- Data interpretation : Use PubChem’s computed properties (e.g., InChI keys) for cross-referencing structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
